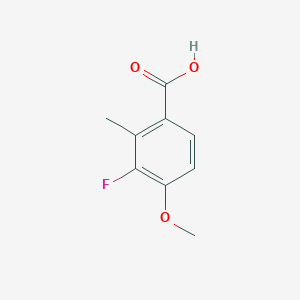
3-Fluoro-4-methoxy-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring
作用機序
Target of Action
3-Fluoro-4-methoxy-2-methylbenzoic acid is a fluorinated benzoic acid derivative . It is primarily used as an intermediate in the preparation of active pharmaceutical ingredients (APIs) for the treatment of Alzheimer’s disease
Mode of Action
The fluoride substituent in this compound enables nucleophilic aromatic substitution . Most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification, which affords esters with a ligustrazine moiety .
Biochemical Pathways
It is known that the compound can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity . This provides a platform for the Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide, which is used in the synthesis of oxadiazoles for antimicrobial applications .
Result of Action
It is known that the compound is used as an intermediate in the preparation of apis for the treatment of alzheimer’s disease , suggesting that it may have neuroprotective effects.
Action Environment
It is known that the compound is a white powder with a melting point of 211-213°c , suggesting that it may be stable under a wide range of environmental conditions.
生化学分析
Biochemical Properties
The fluoride substituent in 3-Fluoro-4-methoxy-2-methylbenzoic acid enables nucleophilic aromatic substitution . Most of the reactivity of this compound is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .
Cellular Effects
Its derivatives have been used in the synthesis of oxadiazoles for antimicrobial applications .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into benzoyl chloride using thionyl chloride to enhance its reactivity . This provides a platform for Friedel-Craft acylation reaction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-2-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method is through the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. The methoxy group can be added via methylation reactions, and the methyl group can be introduced through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production. For example, the use of thionyl chloride can convert the carboxylic acid group into a more reactive acyl chloride, facilitating further chemical modifications .
化学反応の分析
Types of Reactions
3-Fluoro-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom allows for nucleophilic aromatic substitution reactions, where other nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the aromatic ring .
科学的研究の応用
3-Fluoro-4-methoxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
類似化合物との比較
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the methyl group.
3-Fluoro-2-methylbenzoic acid: Similar structure but lacks the methoxy group.
4-Methoxy-2-methylbenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-4-methoxy-2-methylbenzoic acid is unique due to the combination of fluorine, methoxy, and methyl groups on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic aromatic substitution and specific electronic effects that influence its behavior in various chemical and biological systems .
特性
IUPAC Name |
3-fluoro-4-methoxy-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEQAMVREWXFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














